rac Deprenyl-d3

Übersicht

Beschreibung

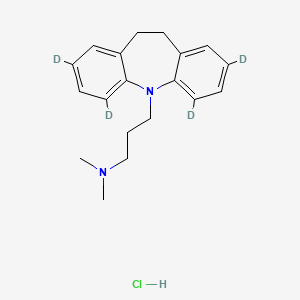

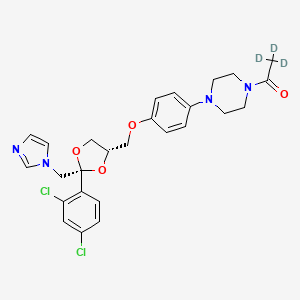

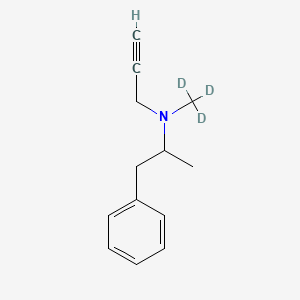

Rac Deprenyl-d3, also known as 1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine, is a labelled Selegiline . Selegiline is an irreversible MAO-B inhibitor used for the treatment of movement disorders due to Parkinson’s disease . It has a molecular formula of C13H14D3N and a molecular weight of 190.30 .

Molecular Structure Analysis

The molecular structure of rac Deprenyl-d3 consists of a propargylamine moiety attached to a phenyl ring . The compound also contains three deuterium atoms, which are isotopes of hydrogen with an additional neutron .Chemical Reactions Analysis

While specific chemical reactions involving rac Deprenyl-d3 are not available, it’s known that Selegiline, the non-deuterated form of this compound, acts as a selective and irreversible inhibitor of the B-isoform of monoamine oxidase (MAO-B) .Physical And Chemical Properties Analysis

Rac Deprenyl-d3 is a clear yellow to light brown oil . It is slightly soluble in chloroform, ethyl acetate, and methanol . The compound should be stored at -20°C .Wissenschaftliche Forschungsanwendungen

1. High-Throughput Screening and Radioligand Binding Studies

Rac Deprenyl-d3 has been identified as primarily binding to monoamine oxidase-B (MAO-B) through high-throughput screening and radioligand binding studies. This was confirmed through competitive binding studies with specific inhibitors, establishing MAO-B as the major binding site for rac Deprenyl-d3. Such findings contribute to the understanding of rac Deprenyl-d3’s mechanism of binding and its potential applications in visualizing inflammatory processes and peripheral pain sites in conditions like rheumatoid arthritis or chronic whiplash injury (Leśniak et al., 2016).

2. Characterization in Inflamed Synovial Membrane

Research involving rac Deprenyl-d3 has shown its ability to visualize peripheral inflammation using positron emission tomography. A study characterized its binding target in synovial membrane explants from arthritic patients, revealing that rac Deprenyl-d3 could differentiate between patients with varying severity of synovitis in the knee joint by binding to a protein target distinct from monoamine oxidase B (Leśniak et al., 2018).

3. Neuroprotective Mechanisms

Rac Deprenyl-d3 has been studied for its neuroprotective mechanisms. For example, it has been found to ameliorate the progression of disability in early Parkinson's disease and exhibit neuroprotective actions by preventing the S-nitrosylation of GAPDH, thus inhibiting the binding of GAPDH to Siah and preventing nuclear translocation of GAPDH (Hara et al., 2006).

4. Visualization in Painful Inflammation

A study on [11C]-D-deprenyl PET/CT demonstrated its utility in visualizing and quantifying processes in peripheral tissue that may relate to soft tissue injuries, inflammation, and associated nociceptive signaling. This supports the potential of rac Deprenyl-d3 in clinical pain diagnostics and management (Aarnio et al., 2017).

5. Attenuation of Apoptosis in Brain Ischemia

Rac Deprenyl-d3 has been shown to protect neurons from oxidative damage and maintain mitochondrial membrane potential, influencing intracellular anti-apoptotic proteins. It has demonstrated effectiveness in reducing the number of affected cells and inducing neuronal plasticity in experimental models of brain ischemia (Simon et al., 2001).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling rac Deprenyl-d3. Avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Eigenschaften

IUPAC Name |

1-phenyl-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZLKOACVSPNER-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC#C)C(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661883 | |

| Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Deprenyl-d3 | |

CAS RN |

1189731-50-7 | |

| Record name | N-(~2~H_3_)Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide](/img/structure/B602467.png)